Cas no 22028-81-5 (H-Gly-Ala-Hyp-OH)

H-Gly-Ala-Hyp-OH structure
H-Gly-Ala-Hyp-OH structure
Product name:H-Gly-Ala-Hyp-OH
CAS No:22028-81-5
MF:C10H17N3O5
Molecular Weight:259.26
MDL:MFCD00237895
CID:250395
PubChem ID:11902974

H-Gly-Ala-Hyp-OH 化学的及び物理的性質

名前と識別子

    • L-Proline,glycyl-L-alanyl-4-hydroxy-, (4R)-
    • Gly-Ala-Hyp
    • H-Gly-Ala-Hyp-OH
    • H-Gly-Ala-O-Hyp-OH
    • CS-0653246
    • MFCD00237895
    • (2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
    • (2S,4R)-1-((S)-2-(2-Aminoacetamido)Propanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
    • 22028-81-5
    • HY-P4231
    • MDL: MFCD00237895
    • インチ: InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1
    • InChIKey: KGGYQPXQVMSTRG-XVMARJQXSA-N
    • SMILES: NCC(N[C@H](C(N1C[C@H](O)C[C@H]1C(=O)O)=O)C)=O

計算された属性

  • 精确分子量: 259.11682065g/mol
  • 同位素质量: 259.11682065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -4.6
  • トポロジー分子極性表面積: 133Ų

H-Gly-Ala-Hyp-OH Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB477303-250 mg
H-Gly-Ala-Hyp-OH; .
22028-81-5
250mg
€401.00 2023-04-21
TRC
A350303-25mg
H-Gly-Ala-Hyp-OH
22028-81-5
25mg
$ 145.00 2022-06-08
TRC
A350303-5mg
H-Gly-Ala-Hyp-OH
22028-81-5
5mg
$ 70.00 2022-06-08
abcr
AB477303-250mg
H-Gly-Ala-Hyp-OH; .
22028-81-5
250mg
€425.70 2025-02-16
Ambeed
A313352-1g
H-Gly-Ala-Hyp-OH
22028-81-5 97%
1g
$342.0 2024-07-28
MedChemExpress
HY-P4231-5mg
H-Gly-Ala-Hyp-OH
22028-81-5 99.28%
5mg
¥650 2024-04-19
abcr
AB477303-1 g
H-Gly-Ala-Hyp-OH; .
22028-81-5
1g
€1,103.00 2023-04-21
abcr
AB477303-1g
H-Gly-Ala-Hyp-OH; .
22028-81-5
1g
€1176.80 2025-02-16
MedChemExpress
HY-P4231-10mg
H-Gly-Ala-Hyp-OH
22028-81-5 99.28%
10mg
¥1100 2024-04-19
TRC
A350303-2.5mg
H-Gly-Ala-Hyp-OH
22028-81-5
2.5mg
$ 50.00 2022-06-08

H-Gly-Ala-Hyp-OH 関連文献

H-Gly-Ala-Hyp-OHに関する追加情報

L-Proline, Glycyl-L-Alanyl-4-Hydroxy-, (4R)-: A Comprehensive Overview

L-Proline, glycyl-L-alanyl-4-hydroxy-, (4R)- is a structurally unique compound with the CAS registry number 22028-81-5. This compound belongs to the class of amino acids and their derivatives, specifically a hydroxylated derivative of proline. The molecule is characterized by its (4R) configuration, which denotes the stereochemistry at the fourth carbon atom. This stereochemistry plays a crucial role in determining the compound's biological activity and pharmacological properties.

The compound's structure includes a glycyl-L-alanyl group attached to the hydroxylated proline backbone. This arrangement makes it a valuable substrate in various biochemical and pharmacological studies. Recent advancements in stereochemistry research have highlighted the importance of such compounds in understanding enantioselective reactions and their applications in drug discovery.

One of the most notable applications of L-Proline, glycyl-L-alanyl-4-hydroxy-, (4R)- is in the field of biocatalysis. Researchers have demonstrated that this compound can serve as an efficient cofactor in enzymatic reactions, particularly in asymmetric catalysis. Its ability to stabilize transition states through hydrogen bonding has made it a preferred choice in synthesizing chiral molecules with high enantiomeric excess.

In addition to its catalytic applications, this compound has shown potential in drug delivery systems. Studies have explored its use as a carrier for hydrophobic drugs, leveraging its amphipathic nature to enhance drug solubility and bioavailability. Recent findings suggest that incorporating this compound into lipid nanoparticles can significantly improve drug targeting and reduce systemic toxicity.

The (4R) configuration of this compound is also significant in metabolomics research. Scientists have identified this stereoisomer as a key intermediate in various metabolic pathways, particularly those involved in collagen synthesis and wound healing. Understanding its role in these pathways has opened new avenues for developing therapeutic agents targeting skin repair and regeneration.

From a synthetic perspective, the preparation of L-Proline, glycyl-L-alanyl-4-hydroxy-, (4R)- involves multi-step processes that demand precision due to its complex stereochemistry. Modern techniques such as enzymatic resolution and chiral chromatography have been employed to achieve high yields of this enantiomerically pure compound. These methods not only ensure product quality but also align with current trends toward sustainable chemical synthesis.

Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's properties. Advanced molecular modeling techniques have provided insights into its interaction with biological targets, paving the way for rational drug design strategies. For instance, simulations have revealed how this compound interacts with specific enzymes, offering clues for optimizing its therapeutic potential.

In conclusion, L-Proline, glycyl-L-alanyl-4-hydroxy-, (4R)- (CAS No: 22028-81-5) stands out as a versatile molecule with applications spanning catalysis, drug delivery, and metabolomics. Its unique structure and stereochemistry make it an invaluable tool in both academic research and industrial development. As research continues to uncover new facets of its utility, this compound is poised to play an increasingly significant role in advancing biomedical sciences.

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